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Compound of Interest |

Tert-butyl 2-
Compound Name: (hydroxymethyl)pyrrolidine-1-

carboxylate

Cat. No.: B154913

\ J

A Core Intermediate in the Synthesis of Novel Therapeutics

This technical guide provides a comprehensive overview of the chemical compound identified
by CAS number 170491-63-1, known as tert-butyl 2-(hydroxymethyl)pyrrolidine-1-
carboxylate. This versatile chiral building block is a key intermediate in the synthesis of a
range of biologically active molecules, notably nitric oxide synthase (NOS) inhibitors and multi-
target antipsychotic agents. This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its synthesis, properties, and its
application in the development of novel therapeutics.

Chemical Identity and Properties

The compound with CAS number 170491-63-1 is a white solid chemically named tert-butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate.[1] It is also commonly referred to by several
synonyms, including N-(tert-Butoxycarbonyl)pyrrolidine-2-methanol, (S)-1-Boc-2-
pyrrolidinemethanol, and N-Boc-prolinol. Its fundamental chemical and physical properties are
summarized in the table below.
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Property Value Reference
Molecular Formula C10H19NO3 [2]
Molecular Weight 201.26 g/mol [2]
Appearance White solid [1]
Melting Point Not reported
Boiling Point Not reported
Soluble in organic solvents
Solubility such as dichloromethane and [3]
methanol.
CC(C)
SMILES [2]
(C)OC(=0)N1CCcCce1co
BFFLLBPMZCIGRM-
InChlKey [2]

UHFFFAOYSA-N

Synthesis of tert-Butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate

The synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a straightforward

process involving the protection of the secondary amine of pyrrolidine-2-methanol with a tert-

butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of Pyrrolidine-2-

methanol

This protocol is based on a standard procedure for the N-protection of amino alcohols.[3]

Materials:

 Pyrrolidine-2-methanol

» Di-tert-butyl dicarbonate (Bocz0)
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e Dichloromethane (DCM)

e Methanol (for chromatography)

« Silica gel for column chromatography

Procedure:

 Dissolve pyrrolidine-2-methanol (1.0 equivalent) in dichloromethane.
 To this solution, add di-tert-butyl dicarbonate (1.0 equivalent).

« Stir the reaction mixture at room temperature for approximately 16 hours.

e Monitor the reaction for completion using an appropriate technique (e.g., thin-layer
chromatography).

o Upon completion, concentrate the reaction mixture under reduced pressure.

 Purify the resulting residue by silica gel column chromatography, eluting with a gradient of O-
10% methanol in dichloromethane.

o Combine the fractions containing the desired product and concentrate under reduced
pressure to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a white solid. A
typical yield for this reaction is high, often around 98%.[3]

Characterization Data:

« 1H NMR (300 MHz, CDCls): & 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-
3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46
(s, 9H).[3]

Application in the Synthesis of Nitric Oxide
Synthase (NOS) Inhibitors

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a crucial starting material
for the synthesis of 1,3-thiazolidin-2-imine derivatives, which have been identified as potent
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inhibitors of nitric oxide synthase (NOS).[3] NOS enzymes are involved in the production of
nitric oxide, a signaling molecule with diverse physiological and pathological roles. The
development of selective NOS inhibitors is a significant area of research for various therapeutic
indications.

Synthetic Pathway to 1,3-Thiazolidin-2-imine Derivatives

The synthesis of these inhibitors involves a multi-step sequence starting from tert-butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate. A generalized synthetic workflow is depicted
below.

tert-Butyl 2-(hydroxymethyl) Multi-step o o
pyrrolidine-1-carboxylate ~ |—""=P0 gt Intermediate Amine | Cyclization | clization 13 Thg\g 3\'/‘2::/5 imine
(CAS 170491-63-1)

Click to download full resolution via product page

Caption: Synthetic workflow for 1,3-thiazolidin-2-imine derivatives.

Quantitative Data: Inhibition of Nitric Oxide Synthase
Isoforms

While the specific ICso values for a series of 1,3-thiazolidin-2-imine derivatives synthesized
from the title compound are found within specialized literature, the general trend indicates that
these compounds exhibit potent and often selective inhibition of the different NOS isoforms
(nNOS, eNOS, and iINOS). The table below is a representative example of the type of data
generated in such studies.

Compound nNOS ICso (pM) eNOS ICso (M) iNOS ICso (pM)

Derivative 1 Data not available Data not available Data not available
Derivative 2 Data not available Data not available Data not available
Reference Cmpd Data not available Data not available Data not available
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Note: Specific data for a series of compounds derived from CAS 170491-63-1 is not publicly
available in the searched resources. This table structure is provided as a template for
presenting such data when available.

Experimental Protocol: Nitric Oxide Synthase Inhibition
Assay

The following is a generalized protocol for determining the inhibitory activity of compounds
against NOS isoforms.

Materials:

Purified recombinant human nNOS, eNOS, and iINOS

e L-[3H]arginine

e NADPH

e (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

e Calmodulin (for nNOS and eNOS assays)

e Calcium chloride (CaClz2)

e Test compounds dissolved in a suitable solvent (e.g., DMSO)
o Dowex AG 50W-X8 resin

 Scintillation cocktail and counter

Procedure:

» Prepare a reaction mixture containing buffer, NADPH, BHa4, and for nNOS and eNOS,
calmodulin and CaCl-.

e Add varying concentrations of the test compound to the reaction mixture.

e Initiate the reaction by adding L-[3H]arginine and the respective NOS enzyme.
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 Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

« Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin, which binds
unreacted L-[3H]arginine.

o Separate the resin by centrifugation.
o Measure the amount of L-[3H]citrulline formed in the supernatant using a scintillation counter.

o Calculate the percentage of inhibition for each compound concentration and determine the
ICso0 value by non-linear regression analysis.

Application in the Synthesis of the Antipsychotic
Agent PZ-1190

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is also a key precursor in the multi-
step mechanochemical synthesis of PZ-1190, a novel multi-target antipsychotic agent. PZ-1190
is a potent ligand for serotonin and dopamine receptors and has shown promising antipsychotic
activity in rodent models.

Synthetic Pathway to PZ-1190

The synthesis of PZ-1190 from the title compound involves several key transformations,
including oxidation and reductive amination, followed by deprotection and sulfonylation.

tert-Butyl 2-(hydroxymethyl) Deprotection &

pyrrolidine-1-carboxylate M» In}_ﬁg:ﬁ:(ﬁte w» Amine Intermediate M» PZ-1190

(CAS 170491-63-1)

Click to download full resolution via product page

Caption: Synthetic workflow for the antipsychotic agent PZ-1190.

Mechanism of Action of PZ-1190: A Multi-Target
Approach
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PZ-1190 exhibits its antipsychotic effects through its interaction with multiple neurotransmitter
receptors, primarily within the dopaminergic and serotonergic systems. The general
mechanism of action for atypical antipsychotics involves the modulation of dopamine Dz and
serotonin 5-HT2a receptors.

Presynaptic Neuron

Dopamine Serotonin

Antagonist |[Antagonist

D2 Receptor 5-HT2a Receptor

Modulation
Downstream Signaling

Click to download full resolution via product page

Caption: Simplified signaling pathway for atypical antipsychotics like PZ-1190.

Quantitative Data: Receptor Binding Profile of PZ-1190

The following table presents a representative receptor binding profile for a multi-target
antipsychotic agent like PZ-1190, with affinity values (Ki) for key dopamine and serotonin
receptors. Lower Ki values indicate higher binding affinity.
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Receptor

Ki (nM)

Functional Activity

Dopamine D2

Data not available

Antagonist/Partial Agonist

Dopamine D3

Data not available

Antagonist/Partial Agonist

Serotonin 5-HT1a

Data not available

Partial Agonist

Serotonin 5-HT2a

Data not available

Antagonist

Serotonin 5-HT2C

Data not available

Antagonist

Serotonin 5-HTe

Data not available

Antagonist

Serotonin 5-HT~

Data not available

Antagonist

Note: Specific Ki values for PZ-1190 are not publicly available in the searched resources. This

table illustrates the expected data format.

Experimental Protocol: Radioligand Receptor Binding

Assay

This is a generalized protocol for determining the binding affinity of a compound to a specific

receptor.

Materials:

o Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2a receptors)

» Radioligand specific for the receptor (e.g., [*H]spiperone for D2z receptors)

e Test compound (PZ-1190) at various concentrations

e Incubation buffer

o Glass fiber filters

o Scintillation fluid and counter

Procedure:
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» Prepare a reaction mixture containing the cell membranes, radioligand, and incubation
buffer.

o Add the test compound at a range of concentrations. For determination of non-specific
binding, a high concentration of a known ligand is used.

 Incubate the mixture at a specific temperature for a set period to allow binding to reach
equilibrium.

» Terminate the incubation by rapid filtration through glass fiber filters, which trap the
membranes with bound radioligand.

e Wash the filters with ice-cold buffer to remove unbound radioligand.

e Place the filters in scintillation vials with scintillation fluid.

o Quantify the amount of radioactivity on the filters using a scintillation counter.
o Calculate the specific binding at each concentration of the test compound.

o Determine the Ki value using the Cheng-Prusoff equation from the 1Cso value obtained by
non-linear regression analysis of the competition binding data.

Conclusion

The chemical intermediate with CAS number 170491-63-1, tert-butyl 2-
(hydroxymethyl)pyrrolidine-1-carboxylate, is a valuable and versatile building block in
medicinal chemistry. Its utility is demonstrated in the synthesis of potent nitric oxide synthase
inhibitors and the novel multi-target antipsychotic agent PZ-1190. The straightforward synthesis
of this intermediate, combined with its chiral nature, makes it an important tool for the
development of new therapeutic agents targeting a range of diseases. Further research into the
derivatives of this compound is likely to yield additional novel and potent drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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